3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of an ethoxyphenyl group attached to a methylamino group, which is further connected to a propane-1-sulfonic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid typically involves the reaction of 2-ethoxybenzylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted ethoxyphenyl derivatives.
Scientific Research Applications
3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer commonly used in biological research.
3-(N-morpholino)butanesulfonic acid (MOBS): Another buffer with similar properties to MOPS.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffer in cell culture and biochemical studies.
Uniqueness
3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
918825-14-6 |
---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-2-17-12-7-4-3-6-11(12)10-13-8-5-9-18(14,15)16/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,14,15,16) |
InChI Key |
LPPZYAAPABYKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.